Propenylbenzothiazole
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Overview
Description
Propenylbenzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring with a propenyl group attached. This compound is part of the benzothiazole family, which is known for its diverse biological and industrial applications. Benzothiazoles are privileged scaffolds in synthetic and medicinal chemistry due to their structural diversity and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propenylbenzothiazole can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with propenyl aldehydes or ketones under acidic or basic conditions. Another method includes the cyclization of thioamides with propenyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and one-pot multicomponent reactions are favored for their efficiency and reduced use of toxic solvents .
Chemical Reactions Analysis
Types of Reactions
Propenylbenzothiazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted benzothiazoles .
Scientific Research Applications
Propenylbenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing
Mechanism of Action
The mechanism of action of propenylbenzothiazole involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and dihydroorotase, leading to antimicrobial effects. In cancer research, it has been shown to interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazole: Known for its biological activities and used in similar applications.
Benzothiazole: The parent compound with a wide range of industrial and medicinal uses.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator and in corrosion inhibition
Uniqueness
Propenylbenzothiazole is unique due to its propenyl group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
Molecular Formula |
C10H9NS |
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Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-prop-1-enyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-7H,1H3 |
InChI Key |
QLIMKQNGGOYBRL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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